Bienvenue dans la boutique en ligne BenchChem!

2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane

Bioisostere clustering Scaffold hopping Piperidine replacement

2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane (CAS 2375270-84-9, molecular formula C₈H₉F₆NO₂, MW 265.15) is the trifluoroacetic acid (TFA) salt of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane. The free base (CAS 2092274-44-5, C₆H₈F₃N, MW 151.13) incorporates a spiro[2.3]hexane core fusing a cyclopropane and an azetidine ring through a shared spiro-carbon, with a trifluoromethyl substituent at the 2-position.

Molecular Formula C8H9F6NO2
Molecular Weight 265.155
CAS No. 2375270-84-9
Cat. No. B2574142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane
CAS2375270-84-9
Molecular FormulaC8H9F6NO2
Molecular Weight265.155
Structural Identifiers
SMILESC1C(C12CNC2)C(F)(F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H8F3N.C2HF3O2/c7-6(8,9)4-1-5(4)2-10-3-5;3-2(4,5)1(6)7/h4,10H,1-3H2;(H,6,7)
InChIKeyIKUVEUFEWHEZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane (CAS 2375270-84-9): Compound Class, Salt Form, and Scaffold Identity


2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane (CAS 2375270-84-9, molecular formula C₈H₉F₆NO₂, MW 265.15) is the trifluoroacetic acid (TFA) salt of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane . The free base (CAS 2092274-44-5, C₆H₈F₃N, MW 151.13) incorporates a spiro[2.3]hexane core fusing a cyclopropane and an azetidine ring through a shared spiro-carbon, with a trifluoromethyl substituent at the 2-position . The 5-azaspiro[2.3]hexane scaffold has been identified through in silico unsupervised clustering against ~70 heterocycles as a statistically significant piperidine bioisostere—a finding subsequently validated via in vitro binding studies using a μ-opioid receptor model system [1]. This compound is a sp³-rich, conformationally constrained building block intended for use in medicinal chemistry scaffold-hopping campaigns where piperidine replacement is sought with differentiated physicochemical and intellectual property profiles [1][2].

Why Generic Piperidine or Unsubstituted Azaspiro[2.3]hexane Analogs Cannot Substitute for 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane


Substituting 2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane with a generic piperidine or an unsubstituted azaspiro[2.3]hexane would collapse three independent differentiation axes simultaneously: (1) the 5-azaspiro[2.3]hexane core provides a distinct exit vector geometry and conformational restriction compared to piperidine, with experimental X-ray diffraction and exit vector plot (EVP) analysis confirming that 5-azaspiro[2.3]hexane derivatives adopt a geometry distinct from their 4-azaspiro regioisomer counterparts [1]; (2) the 2-trifluoromethyl substituent modulates both lipophilicity and amine basicity relative to the unsubstituted scaffold—the parent 5-azaspiro[2.3]hexane has a computed XLogP3 of 0.2, whereas the CF₃ group contributes an established Hansch π increment of approximately +0.5 to +1.0 log units [2][3]; and (3) the TFA salt form ensures the compound is handled as a non-volatile, crystalline solid rather than a potentially volatile free-base liquid, directly impacting weighing accuracy, storage stability, and reproducibility in parallel synthesis workflows . Interchanging any of these parameters would yield a different physicochemical profile, altered target engagement, and potentially non-overlapping intellectual property space.

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)-5-azaspiro[2.3]hexane TFA Salt vs. Closest Analogs


Bioisosteric Clustering: 5-Azaspiro[2.3]hexane vs. 4-Azaspiro[2.3]hexane Regioisomer for Piperidine Replacement

In the first comprehensive in silico bioisosteric evaluation of the spiro[2.3]hexane chemical space, unsupervised clustering against a reference set of approximately 70 common heterocycles identified 5-azaspiro[2.3]hexane—but not its 4-azaspiro regioisomer—as a statistically significant piperidine bioisostere [1]. This computational prediction was experimentally validated through in vitro μ-opioid receptor binding studies using a pethidine-derived spiro analog, confirming that the 5-aza geometry preserves target engagement that the 4-aza regioisomer is not predicted to replicate [1]. A separate study on 4-azaspiro[2.3]hexane derivatives measured their pKₐ (predicted 11.26 ± 0.20) and reported that while these compounds are also piperidine isosteres, their exit vector geometry differs fundamentally from the 5-aza series, generating non-overlapping chemical space [2].

Bioisostere clustering Scaffold hopping Piperidine replacement

Lipophilicity Modulation by 2-CF₃ Substitution: Target Compound vs. Unsubstituted 5-Azaspiro[2.3]hexane

The unsubstituted 5-azaspiro[2.3]hexane scaffold has a computed XLogP3 of 0.2 [1]. Introduction of a trifluoromethyl group at the 2-position is expected to increase lipophilicity based on the well-established Hansch hydrophobic substituent constant (π) for CF₃ of approximately +0.5 to +1.0 log units, depending on the electronic environment [2]. Although experimentally measured LogP or LogD₇.₄ values for the target compound have not been reported in the peer-reviewed literature to date, the directional magnitude of this shift is mechanistically predictable and distinguishes the compound from the unsubstituted parent scaffold [1][2]. The TFA counterion further influences apparent lipophilicity at ionizable pH, as the protonated azetidine nitrogen (estimated pKₐ range for the scaffold class: 8–10) will exist predominantly in charged form at physiological pH, with the CF₃ group partially offsetting the resulting hydrophilicity [3].

Lipophilicity CF₃ substitution Physicochemical properties

TFA Salt Form: Handling and Purity Advantages Over the Free Base for Parallel Synthesis Workflows

The TFA salt of 2-(trifluoromethyl)-5-azaspiro[2.3]hexane (CAS 2375270-84-9, MW 265.15) is supplied as a solid with a minimum purity specification of 95% . In contrast, the free base 2-(trifluoromethyl)-5-azaspiro[2.3]hexane (CAS 2092274-44-5, MW 151.13) is a lower molecular weight amine with only 6 heavy atoms and 0 rotatable bonds, properties that typically correlate with significant volatility at ambient temperature for amines in this molecular weight range [1]. The TFA salt form provides a non-volatile, crystalline solid that can be accurately weighed under standard laboratory conditions, whereas the free base may require cold storage and handling under inert atmosphere to prevent evaporative loss and carbonate formation . The TFA counterion can be removed in situ during amide coupling or other derivatization reactions, making the salt form directly compatible with library synthesis workflows without a separate neutralization step .

Salt form selection Handling properties Parallel synthesis

Conformational Restriction: 5-Azaspiro[2.3]hexane Scaffold vs. Flexible Piperidine as a Building Block Strategy

The 5-azaspiro[2.3]hexane core contains 0 rotatable bonds, a sp³-hybridized carbon fraction (Fsp³) of 1.0 (5 sp³ carbons out of 5 carbons), and a topological polar surface area (TPSA) of 12 Ų [1]. In comparison, piperidine—the pharmacophore it is designed to replace—has measurable ring-flipping conformational dynamics (chair-to-chair interconversion barrier ~10.4 kcal/mol) and a TPSA of 12 Ų [2]. While TPSA values are identical, the spirocyclic scaffold completely eliminates ring-flipping conformational sampling, effectively 'freezing' the amine into a single geometric orientation. This property was exploited in the design of 5-azaspiro[2.3]hexane-derived conformationally frozen L-glutamic acid analogs targeting ionotropic and metabotropic glutamate receptors, where conformational restriction was demonstrated to be synthetically achievable via diastereoselective rhodium-catalyzed cyclopropanation [3]. The CAS BioFinder analysis further identified this scaffold class as having the potential to induce enhanced target selectivity, improved solubility, and increased metabolic stability compared to non-strained heterocycles [4].

Conformational restriction sp³ fraction Bioisostere design

Patent Landscape Differentiation: 5-Azaspiro[2.3]hexane Chemical Space vs. Mature Piperidine IP Territory

Publication data analysis from CAS SciFinder reveals that the spiro[2.3]hexane chemical space has attracted increasing academic attention only within the past five years, with a rising number of related publications, yet systematic investigation of their bioisosteric potential remains elusive [1]. In contrast, the piperidine pharmacophore has been exhaustively claimed in pharmaceutical patents for decades, with tens of thousands of piperidine-containing compounds appearing in granted patents and published applications [1]. The 5-azaspiro[2.3]hexane scaffold—particularly when further substituted with a trifluoromethyl group at the 2-position—represents a relatively unexplored region of chemical space. The CAS BioFinder study demonstrated that this scaffold class could generate patent-free analogs of established piperidine-containing drugs, as exemplified by the pethidine-to-spiro[2.3]hexane scaffold hop, where the spiro analog retained μ-opioid receptor binding while occupying novel structural territory [1][2].

Intellectual property Patent analysis Chemical space novelty

High-Impact Application Scenarios for 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane Based on Quantitative Evidence


Piperidine Scaffold-Hopping in CNS Drug Discovery Programs Requiring Conformational Restriction

For CNS-targeted drug discovery programs where a piperidine moiety is present in the lead series, 2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane enables a scaffold-hopping strategy that replaces the flexible piperidine ring with a conformationally locked 5-azaspiro[2.3]hexane core. The in silico clustering analysis has validated the 5-azaspiro scaffold as a piperidine bioisostere, and in vitro μ-opioid receptor binding studies have confirmed that this replacement preserves target engagement [1]. The 2-CF₃ substituent provides an additional handle for lipophilicity tuning without increasing rotatable bond count, and the TFA salt form ensures accurate gravimetric dispensing in parallel medicinal chemistry workflows [2]. Conformationally restricted L-glutamic acid analogs based on the same scaffold have demonstrated synthetic tractability and potential for receptor subtype selectivity [3].

Diversity-Oriented Synthesis (DOS) Library Construction with Underexplored sp³-Rich Chemical Space

The spiro[2.3]hexane core represents one of the least explored regions of sp³-rich bioisostere space, with CAS SciFinder publication analysis confirming that systematic bioisosteric investigation remains at an early stage [1]. Incorporating 2,2,2-trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane as a building block into diversity-oriented synthesis libraries enables exploration of novel intellectual property territory while leveraging the scaffold's 0 rotatable bonds, Fsp³ = 1.0, and TPSA = 12 Ų profile [2]. The CF₃ group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and purity assessment, and the TFA salt form is directly compatible with amide coupling and reductive amination protocols without requiring a separate neutralization step .

Metabolic Stability Optimization via Fluorinated Spirocyclic Amine Incorporation

The trifluoromethyl group has been extensively documented to confer oxidative metabolic stability by blocking cytochrome P450-mediated hydroxylation at the substituted position [1]. When combined with the spiro[2.3]hexane scaffold—which itself has been associated with improved metabolic stability in CAS BioFinder predictive analytics—the 2-CF₃ substituent creates a doubly reinforced metabolic shield [2]. The strained cyclopropane ring further distinguishes the scaffold from saturated non-strained heterocycles, and the TFA salt ensures the building block can be accurately dispensed in HTE workflows where small mass variations (1–10 mg) must be precise for reliable structure-metabolism relationship (SMR) studies .

Fragment-Based Drug Discovery (FBDD) with Fluorine-Enabled Biophysical Screening

The low molecular weight of the free base (151.13 Da) places 2-(trifluoromethyl)-5-azaspiro[2.3]hexane within the rule-of-three compliant fragment space, while the CF₃ group enables ¹⁹F NMR-based screening for protein binding—a well-established fragment screening modality [1][2]. The 5-azaspiro[2.3]hexane core's rigid geometry reduces the entropic penalty upon fragment binding, potentially yielding higher hit rates in fragment screens compared to flexible amine fragments. The TFA salt form can be directly dissolved in aqueous screening buffers after pH adjustment, simplifying sample preparation for biophysical assays .

Quote Request

Request a Quote for 2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.